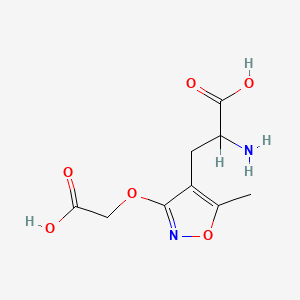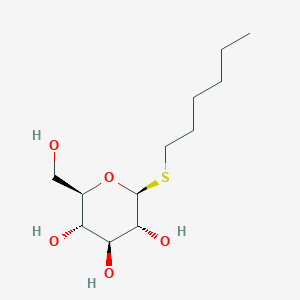
Hexyl beta-D-thioglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl beta-D-thioglucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C12H24O5S and its molecular weight is 280.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonionic Detergents in Biological Systems
Hexyl beta-D-thioglucopyranoside, as part of a series of alkyl-β-D-thioglucopyranosides, has been synthesized for use as a nonionic detergent in biological applications. These compounds, derived from glucose, show properties such as electroneutrality, high solubility in water, and high critical micelle concentration, making them potentially useful for applications in biological systems (Saito & Tsuchiya, 1985).
Application in Membrane Biochemistry
n-Octyl beta-D-thioglucopyranoside, a closely related compound, demonstrates properties beneficial for membrane biochemistry. Its solubilizing power for Escherichia coli membrane proteins is notable, and it does not inactivate proteins after solubilization. This detergent also shows stability and cost-effectiveness compared to similar detergents, which is advantageous for practical applications in membrane biochemistry (Saito & Tsuchiya, 1984).
Enhancing Two-Dimensional Crystallization of Membrane Proteins
The detergent n-octyl beta-D-thioglucopyranoside has been used in two-dimensional crystallization trials of membrane proteins. It has shown efficacy in increasing the size of reconstituted membrane structures and in crystallizing proteins into large, coherent two-dimensional arrays, making it promising for structural analysis by electron crystallography and atomic force microscopy (Chami et al., 2001).
Antineoplastic Properties
Studies on ether-linked thioglycolipids, including beta-D-glucopyranosides and beta-D-thioglucopyranosides, have shown potential antineoplastic properties. These compounds, particularly an alpha-D-thioglucopyranoside, demonstrated selectivity in their action on target cells, indicating a promising class of antineoplastic agents (Guivisdalsky et al., 1990).
Substrate Recognition in Plant Membranes
Research involving protoplasts from developing soybean cotyledons used phenyl-alpha-D-thioglucopyranoside, a derivative, to study substrate recognition by a sucrose transporting protein in plant membranes. These studies indicated the involvement of certain glucosyl hydroxyls in substrate recognition by the carrier protein (Hitz et al., 1986).
Mechanism of Action
Target of Action
Hexyl β-D-Thioglucopyranoside primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.
Mode of Action
Hexyl β-D-Thioglucopyranoside interacts with its targets by solubilizing membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .
Pharmacokinetics
It is known to be water-soluble , which may influence its absorption and distribution in biological systems.
Result of Action
The primary result of Hexyl β-D-Thioglucopyranoside’s action is the solubilization and reconstitution of membrane proteins . This allows for the study of these proteins in their native state, thereby aiding in the understanding of their structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexyl β-D-Thioglucopyranoside. For instance, the presence of ethylene glycol (EG) has been shown to affect the interfacial adsorption and micellar properties of similar alkylglucoside surfactants . .
Biochemical Analysis
Biochemical Properties
Hexyl beta-D-thioglucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of this compound involves its ability to solubilize membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Upon insertion into the lipid bilayer, it disrupts hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process does not cause denaturation or aggregation, making it suitable for various research applications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Hexyl beta-D-thioglucopyranoside can be achieved through the reaction of hexyl beta-D-glucopyranoside with hydrogen sulfide in the presence of a catalyst.", "Starting Materials": [ "Hexyl beta-D-glucopyranoside", "Hydrogen sulfide", "Catalyst" ], "Reaction": [ "Add hexyl beta-D-glucopyranoside to a reaction vessel", "Add hydrogen sulfide to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and maintain it for a specific time", "Cool the reaction mixture and isolate the product by filtration or chromatography", "Purify the product by recrystallization or other suitable methods" ] } | |
CAS No. |
85618-19-5 |
Molecular Formula |
C12H24O5S |
Molecular Weight |
280.38 g/mol |
IUPAC Name |
(2S,4S,5S)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8?,9-,10+,11?,12+/m1/s1 |
InChI Key |
ATFNYTMEOCLMPS-ZVCXTHFISA-N |
Isomeric SMILES |
CCCCCCS[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O |
SMILES |
CCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
Hexyl 1-Thio-β-D-glucopyranoside; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




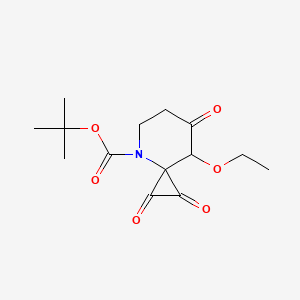
![ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B1141854.png)


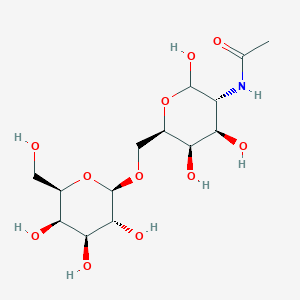
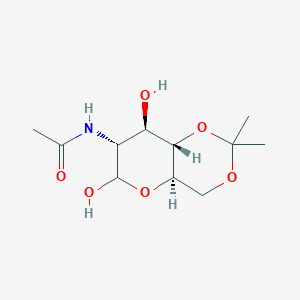
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)
